physical and chemical properties of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid
physical and chemical properties of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. Its unique structure, combining a protected amino group with a reactive carboxylic acid on an oxazole scaffold, makes it a valuable intermediate for the synthesis of complex heterocyclic compounds. This document outlines its fundamental characteristics, detailed experimental protocols, and insights into its chemical behavior to support its effective utilization in research and development.
Compound Profile and Significance
2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (CAS 1258411-50-5) is a bifunctional molecule that serves as a versatile scaffold in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group offers robust protection for the 2-amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[][2] The carboxylic acid at the 4-position of the oxazole ring provides a handle for a variety of chemical transformations, including amide bond formation and esterification.[3] The oxazole core itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[4][5]
The strategic placement of these functional groups allows for sequential and site-selective modifications, making this compound an attractive starting material for the construction of compound libraries for high-throughput screening and the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid is crucial for its handling, reaction setup, and purification.
General Properties
| Property | Value | Source(s) |
| CAS Number | 1258411-50-5 | |
| Molecular Formula | C₉H₁₂N₂O₅ | |
| Molecular Weight | 228.20 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% |
Estimated and Predicted Properties
While experimental data for some properties of this specific molecule is limited, reliable estimations can be made based on the well-understood contributions of its constituent functional groups.
| Property | Estimated/Predicted Value | Rationale/Method |
| Melting Point | 140-160 °C | The related compound, 2-aminooxazole, has a melting point of 90-95 °C.[5] The presence of the Boc group and the carboxylic acid, which can participate in hydrogen bonding, is expected to significantly increase the melting point. Boc-protected amino acids generally have melting points in the range of 80-150°C.[6] |
| Solubility | High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate. Moderate: Methanol, Ethanol, Acetonitrile. Low: Water, Hexanes. | The Boc group imparts significant nonpolar character, enhancing solubility in organic solvents like DCM and THF.[6] The carboxylic acid and carbamate moieties provide some polarity, allowing for moderate solubility in polar protic solvents. Low aqueous solubility is expected due to the hydrophobic Boc group and the largely organic scaffold. |
| pKa | 3.5 - 4.5 | The primary acidic proton is that of the carboxylic acid. The electron-withdrawing nature of the oxazole ring is expected to make the carboxylic acid slightly more acidic than a typical aliphatic carboxylic acid (pKa ~4.8). |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid. The following are predicted key features based on the analysis of its functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the Boc group, the oxazole ring proton, and the exchangeable protons of the amine and carboxylic acid.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C(CH₃)₃ | ~1.5 | Singlet | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
| NH | 8.5 - 9.5 | Broad Singlet | The carbamate proton is typically deshielded and may appear as a broad signal. Its chemical shift can be concentration and solvent dependent. |
| Oxazole-H5 | ~8.3 | Singlet | The single proton on the oxazole ring is in an electron-deficient environment and is expected to resonate at a downfield chemical shift. |
| COOH | 10.0 - 12.0 | Broad Singlet | The carboxylic acid proton is highly deshielded and will appear as a very broad signal. This signal will disappear upon a D₂O shake.[7] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C(CH₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
| C (CH₃)₃ | ~82 | The quaternary carbon of the tert-butyl group. |
| Oxazole-C5 | ~125 | The carbon bearing the proton on the oxazole ring. |
| Oxazole-C4 | ~140 | The carbon attached to the carboxylic acid group. |
| Oxazole-C2 | ~158 | The carbon attached to the Boc-protected amino group. |
| C=O (Boc) | ~153 | The carbonyl carbon of the carbamate. |
| C=O (Acid) | ~165 | The carbonyl carbon of the carboxylic acid. |
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Carbamate) | 3300 - 3400 | Medium, sharp |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |
| C=O Stretch (Carbamate) | ~1710 | Strong, sharp |
| C=O Stretch (Carboxylic Acid) | ~1680 | Strong, sharp |
| C=N and C=C Stretch (Oxazole) | 1500 - 1650 | Medium |
| C-O Stretch (Carbamate and Acid) | 1200 - 1300 | Strong |
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be readily observed in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): Expected m/z ≈ 229.08
-
Negative Ion Mode ([M-H]⁻): Expected m/z ≈ 227.07
A characteristic fragmentation pattern in MS/MS analysis involves the loss of the tert-butyl group or isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da) from the carbamate moiety.[8][9]
Chemical Properties and Reactivity
The chemical behavior of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid is dictated by the interplay of its three key components: the Boc-protected amine, the oxazole ring, and the carboxylic acid.
Stability
-
pH Stability: The Boc protecting group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane).[][2] The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable under moderately acidic and basic conditions.
-
Thermal Stability: The compound is expected to be thermally stable at moderate temperatures. However, at elevated temperatures, decarboxylation of the carboxylic acid can occur. The temperature required for decarboxylation of heterocyclic carboxylic acids can vary but is often in the range of 150-300°C.[10][11]
Key Reactions
The removal of the Boc group is a fundamental transformation, unmasking the 2-amino group for further functionalization.
-
Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method.[2] Hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol is also effective.
-
Mechanism: The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to yield the primary amine salt.
The carboxylic acid at the 4-position is a versatile handle for various coupling reactions.
-
Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents such as EDC/HOBt, HATU, or by conversion to an acid chloride with thionyl chloride or oxalyl chloride followed by reaction with an amine.
-
Esterification: Fischer esterification can be achieved by reacting with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester.
Heating the compound, particularly in a high-boiling solvent, can lead to the removal of the carboxylic acid group.
-
Conditions: Typically requires temperatures above 150°C. The reaction may be facilitated by the presence of a catalyst.[10]
-
Product: The product of decarboxylation would be N-(tert-butoxycarbonyl)-oxazol-2-amine.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and key transformations of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid.
Proposed Synthesis of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid
This proposed synthesis is a two-step procedure involving the formation of the corresponding ethyl ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-4-carboxylate
This step is based on the general principle of oxazole synthesis from α-halo ketones and amides, adapted for the specific starting materials.
Materials:
-
Ethyl 2-chloro-3-oxobutanoate
-
N-(tert-butoxycarbonyl)urea
-
Triethylamine
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of N-(tert-butoxycarbonyl)urea (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.1 eq) and stir at room temperature for 15 minutes.
-
Add a solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(tert-butoxycarbonylamino)oxazole-4-carboxylate.
Step 2: Hydrolysis to 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid
Materials:
-
Ethyl 2-(tert-butoxycarbonylamino)oxazole-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2-(tert-butoxycarbonylamino)oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
A white precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid.
Protocol for Boc Deprotection
Materials:
-
2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is the trifluoroacetate salt of 2-amino-oxazole-4-carboxylic acid, which can be used directly or further purified.
Visualization of Key Concepts
Molecular Structure
Caption: Chemical structure of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid.
Synthetic Workflow
Caption: Proposed two-step synthesis of the title compound.
Reactivity Map
Caption: Key chemical transformations of the title compound.
Safety and Handling
2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and strategic functionalization handles make it an important tool for the construction of novel heterocyclic compounds with potential therapeutic applications. This guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies.
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